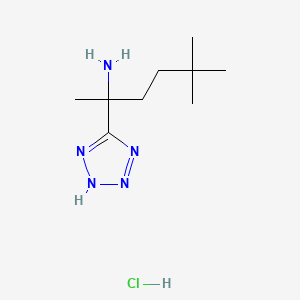![molecular formula C8H15BF3KO2 B13577910 Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide is a chemical compound with the molecular formula C₇H₁₃BF₃O₂·K and a molecular weight of 236.081 g/mol . This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
The synthesis of Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide involves several steps. One common method includes the reaction of 4-(methoxymethyl)oxan-4-ylmethyl bromide with potassium trifluoroborate under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It participates in substitution reactions, particularly in Suzuki Cross-Coupling reactions, where it acts as a boronic acid surrogate
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in Suzuki Cross-Coupling reactions, to form carbon-carbon bonds
Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide involves its role as a boronic acid surrogate in Suzuki Cross-Coupling reactions. The compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds. The reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps .
Vergleich Mit ähnlichen Verbindungen
Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide can be compared with other similar compounds, such as:
Potassium 4-methoxyphenyltrifluoroborate: This compound is also used in Suzuki Cross-Coupling reactions but has a different substituent on the boron atom.
Potassium trifluoro({[4-(methoxycarbonyl)oxan-4-yl]methyl})boranuide: This compound has a methoxycarbonyl group instead of a methoxymethyl group, which can affect its reactivity and applications
The uniqueness of this compound lies in its specific substituent, which can influence its reactivity and the types of products formed in chemical reactions.
Eigenschaften
Molekularformel |
C8H15BF3KO2 |
|---|---|
Molekulargewicht |
250.11 g/mol |
IUPAC-Name |
potassium;trifluoro-[[4-(methoxymethyl)oxan-4-yl]methyl]boranuide |
InChI |
InChI=1S/C8H15BF3O2.K/c1-13-7-8(6-9(10,11)12)2-4-14-5-3-8;/h2-7H2,1H3;/q-1;+1 |
InChI-Schlüssel |
NVQBJSIQAITDHG-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CC1(CCOCC1)COC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5-Dimethyl-3-[(2,3,4,5,6-pentafluorophenoxy)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B13577845.png)





![tert-butyl N-[(1R)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate](/img/structure/B13577862.png)

![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13577872.png)

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13577884.png)


![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
